Scientific Field: Oncology Application Summary: The 1,3,4-oxadiazole scaffold is known for its cytotoxic properties against cancer cells. Methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate has been studied for its potential to inhibit cancer cell proliferation. Methods of Application: The compound is often used in conjunction with other anticancer pharmacophores. It is tested on various cancer cell lines to observe its inhibitory effects on enzymes and proteins that contribute to cancer cell growth. Results: The compound has shown promise in inhibiting key enzymes like thymidylate synthase and HDAC, leading to reduced proliferation of cancer cells .
Scientific Field: Agriculture Application Summary: Oxadiazoles, including Methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate, are used in agriculture for their herbicidal, insecticidal, and fungicidal properties. Methods of Application: These compounds can be formulated into pesticides or directly applied to crops. They are often combined with other chemicals to enhance their efficacy. Results: The use of oxadiazoles has shown to effectively protect plants from various phytopathogenic fungi and pests, contributing to improved crop yields .
Scientific Field: Materials Science Application Summary: The compound’s structure is beneficial in the development of organic light-emitting diodes (OLEDs) and sensors. Methods of Application: In OLEDs, the compound is used in the emissive layer due to its electron-rich nature. As sensors, they detect specific ions or molecules. Results: The incorporation of oxadiazoles in OLEDs has led to devices with better efficiency and longevity. In sensors, they have shown high sensitivity and selectivity .
Methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate is a five-membered heterocyclic compound containing one oxygen and two nitrogen atoms in its ring structure. The presence of the oxadiazole ring imparts unique chemical properties to this molecule, making it valuable in various scientific and industrial applications.
Chemical formula: C5H6N2O3
Molecular weight: 142.11 g/mol
The compound features a methyl group at the 5-position of the oxadiazole ring and a methyl carboxylate group at the 2-position. This structural arrangement contributes to its reactivity and biological properties.
Methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate and its derivatives have shown various biological activities:
The synthesis of methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate typically involves the cyclization of appropriate precursors. Common methods include:
Methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate finds applications in various fields:
Methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate interacts with various biological systems:
Several compounds share structural similarities with methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate:
These similar compounds differ in their substituents or functional groups, leading to variations in their chemical and biological properties. The unique combination of the methyl ester and the 5-methyl group in methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate contributes to its specific reactivity and applications in organic synthesis and pharmaceutical research.